molecular formula C19H20N4O2S2 B2738261 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1210949-11-3

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2738261
CAS No.: 1210949-11-3
M. Wt: 400.52
InChI Key: RMCRXQARATVLBT-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of related compounds have been extensively studied. For instance, the structural study of a benzo[d]thiazole derivative through experimental and theoretical approaches provided insights into its molecular geometry, optimized using density functional theory (DFT). This study highlighted the compound's spectral data consistency with experimental results, contributing to a deeper understanding of its chemical properties (Inkaya, 2018).

Biological Activities

Research on compounds with similar structural features has revealed various biological activities. Some compounds have shown potential as anticancer agents, where specific derivatives displayed cytotoxic activity against cancer cells, indicating their potential therapeutic application in oncology (Abu‐Hashem & Aly, 2017). Additionally, the antimicrobial and antitubercular activities of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones derivatives were identified, providing a new chemotype for anti-mycobacterial research. Some derivatives demonstrated significant inhibitory effects against the Mycobacterium tuberculosis H37Rv strain, presenting a promising avenue for tuberculosis treatment research (Pancholia et al., 2016).

Synthesis Methods

Innovative synthesis methods have been applied to these compounds, including electrochemical synthesis techniques, which offer environmentally friendly and efficient pathways for creating arylthiobenzazoles. Such methods highlight the importance of green chemistry in the synthesis of complex molecules (Amani & Nematollahi, 2012).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-16(11-26-19-20-14-3-1-2-4-15(14)27-19)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRXQARATVLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.